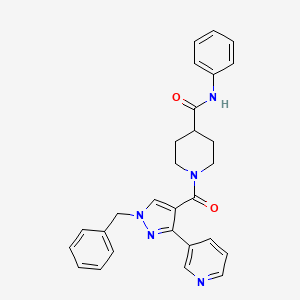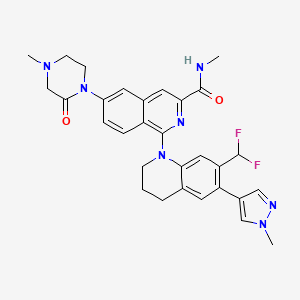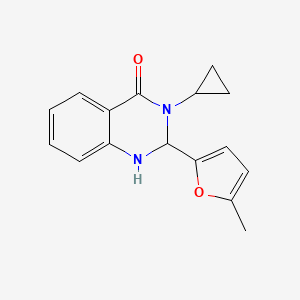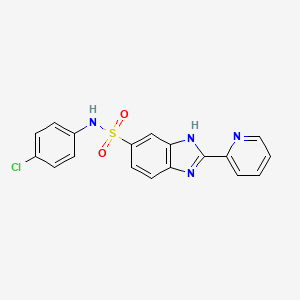
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP-4 belongs to the class of piperidine-based compounds and is known to exhibit promising activity against various biological targets.
作用機序
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide acts as a modulator of various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. It has been shown to exhibit both agonist and antagonist activity depending on the target receptor. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are important in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of various signaling pathways. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit neuroprotective effects, including the protection of dopaminergic neurons from oxidative stress and the prevention of neuroinflammation.
実験室実験の利点と制限
One of the main advantages of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential as a pharmacological tool for the study of various biological targets. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide that can be used as pharmacological tools for the study of various biological targets. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease and addiction. Finally, the potential toxicity of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide needs to be further investigated to determine its safety profile for use in experimental settings.
合成法
The synthesis of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide.
科学的研究の応用
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential pharmacological properties. It has shown promising activity against various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and addiction.
特性
IUPAC Name |
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c34-27(30-24-11-5-2-6-12-24)22-13-16-32(17-14-22)28(35)25-20-33(19-21-8-3-1-4-9-21)31-26(25)23-10-7-15-29-18-23/h1-12,15,18,20,22H,13-14,16-17,19H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJJOGOZYYFASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)


![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)